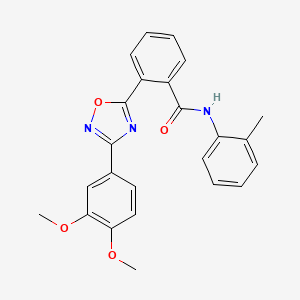
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs). 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to be a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR subtype has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to have various biochemical and physiological effects, including modulation of the immune response, anti-inflammatory effects, neuroprotective effects, and improvement of cognitive function. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis.
実験室実験の利点と制限
One of the advantages of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for the α7 nAChR subtype, which allows for targeted modulation of this receptor. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has also been found to have low toxicity and to be well-tolerated in animal models. However, one of the limitations of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its relatively low potency, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of interest is the development of more potent analogs of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide that can be used in various applications. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide in various diseases, including Alzheimer's disease, schizophrenia, and cancer. Furthermore, the mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide on the α7 nAChR subtype is not fully understood, and further research is needed to elucidate this mechanism.
合成法
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione. This intermediate is then reacted with ethyl chloroacetate to form 3-(3,4-dimethoxyphenyl)-1-ethyl-1H-1,2,4-triazole-5(4H)-thione. The final step involves the reaction of this intermediate with o-toluidine and 2-chlorobenzoyl chloride to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide.
科学的研究の応用
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to have potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immunology, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to modulate the immune response and to have anti-inflammatory effects. In cancer research, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been shown to inhibit the growth of cancer cells and to induce apoptosis.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-4-7-11-19(15)25-23(28)17-9-5-6-10-18(17)24-26-22(27-31-24)16-12-13-20(29-2)21(14-16)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKRXWJNHXLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
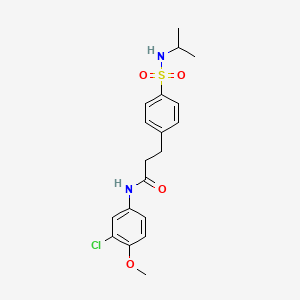

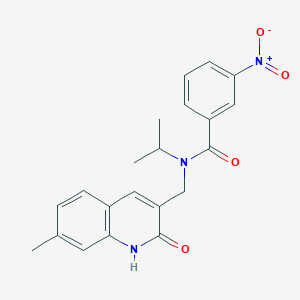
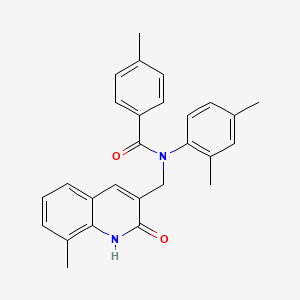

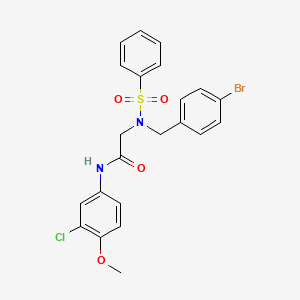
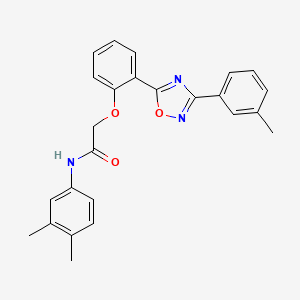
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)


![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)